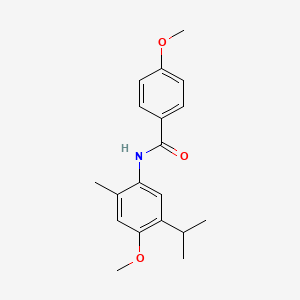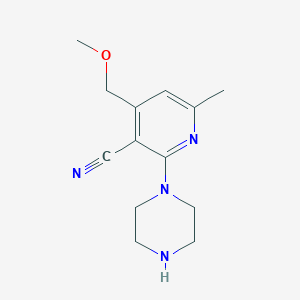![molecular formula C19H19F3N4 B5857985 5-methyl-3-phenyl-7-(1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5857985.png)
5-methyl-3-phenyl-7-(1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-3-phenyl-7-(1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. This compound has been found to have promising pharmacological properties, making it a potential candidate for various therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-methyl-3-phenyl-7-(1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is not fully understood. However, it is believed to act through modulation of ion channels and receptors in the nervous system. This compound has been found to interact with GABA-A receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines, reduce the activity of COX-2 enzymes, and modulate the activity of ion channels and receptors in the nervous system. These effects contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-methyl-3-phenyl-7-(1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its potential to exhibit a range of pharmacological activities. This compound has been found to have anti-inflammatory, analgesic, and anticonvulsant effects, making it a potential candidate for the development of drugs for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research on 5-methyl-3-phenyl-7-(1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. One potential direction is the development of drugs for the treatment of chronic pain, epilepsy, and inflammation. Another direction is the investigation of its mechanism of action, which may lead to the identification of new targets for drug development. Additionally, the synthesis method for this compound may be optimized to increase its availability for research purposes.
Synthesemethoden
The synthesis method for 5-methyl-3-phenyl-7-(1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 5-methyl-3-phenylpyrazole-4-carbaldehyde with 1-piperidinyl-2-trifluoromethylpyridinium triflate in the presence of a base. The reaction proceeds through a series of steps, resulting in the formation of the desired compound.
Wissenschaftliche Forschungsanwendungen
5-methyl-3-phenyl-7-(1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been found to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. These properties make it a potential candidate for the development of drugs for the treatment of various diseases, including chronic pain, epilepsy, and inflammation.
Eigenschaften
IUPAC Name |
5-methyl-3-phenyl-7-piperidin-1-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4/c1-13-12-15(25-10-6-3-7-11-25)26-18(23-13)16(14-8-4-2-5-9-14)17(24-26)19(20,21)22/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQQBZBCUFJKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(cyclohexylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5857910.png)
![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5857916.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5857923.png)


![N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5857948.png)
![5-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B5857956.png)
![N-(4-bromophenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5857965.png)
![methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5857967.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5857972.png)


![N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5857993.png)